molecular formula C15H22Br2O2 B3049906 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene CAS No. 224558-17-2

1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene

Cat. No.: B3049906
CAS No.: 224558-17-2
M. Wt: 394.14 g/mol
InChI Key: HHMXNTWGFMVVSV-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene is an intermediate for generating conjugated polymers, which are used in polymer solar cells (PSCs) and light emitting diodes (LED) . It has a molecular weight of 492.33 .


Synthesis Analysis

This compound can be synthesized from 2-Ethylhexyl bromide and 2,5-DIBROMOHYDROQUINONE . It is also used in the preparation of 1,4-bis(bromomethyl)-2-[(2′-ethylhexyl)oxy]-5-methoxybenzene and 1,4-dibromo-2-[(2-ethylhexyl)oxy]-5-methoxy-benzene .


Molecular Structure Analysis

The linear formula of this compound is CH3OC6H4OCH2CH(C2H5)(CH2)3CH3 . The InChI key is IMRTUSZHEQXAFU-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 479.9±40.0 °C and a predicted density of 1.225±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Color Tuning in Polymer Science

Research involving derivatives of 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene includes the synthesis of copolymers with interesting optical properties. For instance, Cho et al. (2002) synthesized copolymers from related monomers through Ni(0)-mediated polymerization, demonstrating absorption and emission shifts in photoluminescence, applicable in light-emitting devices (Cho et al., 2002).

Polymerization Techniques

Another study by Lahti et al. (1994) explored the polymerization of compounds similar to this compound, leading to soluble polyelectrolytes with potential applications in electronically 'push-pull' substituted poly(p-phenylene vinylene)s. This research contributes to the understanding of polymerization techniques and the development of advanced materials (Lahti et al., 1994).

Environmental Chemistry and Degradation Studies

In the field of environmental chemistry, Mvula et al. (2009) investigated the ozonolysis of lignin models, including compounds related to this compound. Their findings on the degradation products and reaction mechanisms are valuable for understanding the environmental fate of similar compounds (Mvula et al., 2009).

Host-Guest Chemistry

Research by Kobayashi et al. (2003) on the guest-induced assembly of molecular structures involving 1,4-disubstituted-benzene derivatives contributes to host-guest chemistry. Their work provides insights into molecular encapsulation and interaction, which has implications in nanotechnology and materials science (Kobayashi et al., 2003).

Safety and Hazards

Safety information suggests that contact with skin and eyes should be avoided. It is also recommended to avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

1,4-dibromo-2-(2-ethylhexoxy)-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Br2O2/c1-4-6-7-11(5-2)10-19-15-9-12(16)14(18-3)8-13(15)17/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMXNTWGFMVVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=C(C=C(C(=C1)Br)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592808
Record name 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224558-17-2
Record name 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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